1-(Propan-2-yl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMPPWYYXRLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 1-(Propan-2-yl)pyrrolidin-3-amine
Executive Summary
1-(Propan-2-yl)pyrrolidin-3-amine (CAS: 23159-07-1), commonly referred to as 1-isopropyl-3-aminopyrrolidine , is a diamine scaffold critical to modern medicinal chemistry.[1] Characterized by a chiral pyrrolidine core substituted with a lipophilic isopropyl group at the N1 position and a primary amine at the C3 position, it serves as a "privileged structure" in drug discovery.
This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this molecule.[2] It is designed for researchers requiring high-purity derivatization protocols for GPCR ligands (specifically CCR2/CCR5 antagonists) and kinase inhibitors.[1]
Physicochemical Specifications
The molecule exhibits the dual behavior of a sterically hindered tertiary amine (N1) and a nucleophilic primary amine (C3). This duality allows for orthogonal reactivity, making it an ideal linker in fragment-based drug design (FBDD).[1]
Table 1: Core Chemical Data
| Property | Value / Description | Notes |
| IUPAC Name | 1-(Propan-2-yl)pyrrolidin-3-amine | |
| Common Name | 1-Isopropyl-3-aminopyrrolidine | |
| CAS Number | 23159-07-1 (Racemic)114715-38-7 ((3S)-enantiomer)935534-43-3 ((3R)-enantiomer) | Stereochemistry is critical for biological activity.[1][3] |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |
| Boiling Point | 86–88 °C @ 17 Torr | Volatile under high vacuum. |
| Density | 0.86 g/mL (at 25 °C) | |
| Basicity (pKa) | pKa₁ ≈ 10.0 (Ring N)pKa₂ ≈ 8.8 (Exocyclic N) | Predicted values.[1] The isopropyl group increases electron density at N1 via induction but adds steric bulk. |
| LogP | 0.22 | Low lipophilicity facilitates water solubility of salts. |
| Solubility | Miscible in water, MeOH, DCM, THF |
Synthetic Methodology
The synthesis of 1-(Propan-2-yl)pyrrolidin-3-amine must prioritize enantiomeric purity if used for biological assays.[1] The most robust laboratory-scale method involves the reductive alkylation of commercially available 3-aminopyrrolidine (or its Boc-protected precursor) with acetone.[1]
Protocol: Reductive Alkylation (N-Isopropylation)
Objective: Selective alkylation of the pyrrolidine nitrogen (N1) while preserving the primary amine (or deprotecting it subsequently).[1]
Reaction Scheme Logic
Direct alkylation with isopropyl halides is discouraged due to the risk of over-alkylation (quaternization). Reductive amination using acetone and Sodium Triacetoxyborohydride (STAB) offers superior control and yields.
Figure 1: Convergent synthesis via reductive amination.[1][4] The use of mild hydride donors prevents reduction of the ketone prior to iminium formation.
Step-by-Step Procedure
-
Free Basing: If starting with 3-aminopyrrolidine dihydrochloride (1.0 eq), suspend in Dichloromethane (DCM).[1] Add Triethylamine (TEA, 2.2 eq) at 0°C to liberate the free amine. Stir for 30 minutes.
-
Imine Formation: Add Acetone (1.2 eq) to the mixture. The secondary ring amine is more nucleophilic than the primary amine (if unprotected) due to the ring strain and basicity, but selectivity can be poor without protection.
-
Refined Strategy: Use N-Boc-3-aminopyrrolidine as the starting material.[1] Perform the reductive alkylation on the ring nitrogen first, then deprotect (TFA/DCM) to release the primary amine.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ because it is less likely to reduce the acetone ketone directly, favoring the iminium ion reduction.
-
Quench & Workup: Stir at room temperature for 4-12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: The product is an amine; purification via distillation or column chromatography (DCM/MeOH/NH₄OH) is required.
Chemical Reactivity & Derivatization
Understanding the differential reactivity between the N1 (tertiary) and C3-NH₂ (primary) centers is vital.[1]
Selectivity Profile
-
N1 (Ring Nitrogen): Sterically hindered by the isopropyl group. It is chemically "silent" in standard amide coupling reactions but dictates the molecule's solubility and salt formation properties.
-
C3-NH₂ (Primary Amine): Highly nucleophilic.[1] This is the vector for attachment to drug scaffolds (e.g., via SNAr, acylation, or reductive amination).[2]
Figure 2: Differential reactivity map.[1] The primary amine is the exclusive site for covalent derivatization under controlled conditions.
Medicinal Chemistry Applications
The 1-isopropyl-3-aminopyrrolidine moiety is not merely a linker; it is a functional pharmacophore.[1]
-
Metabolic Stability: The isopropyl group protects the N1 nitrogen from oxidative N-dealkylation (a common clearance pathway for N-methyl groups) due to steric hindrance [1].[1]
-
Basicity Modulation: The pKa allows the molecule to exist as a cation at physiological pH, enhancing solubility and electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., GPCRs).
-
Conformational Restriction: The pyrrolidine ring restricts the degrees of freedom compared to a linear diamine (like propylenediamine), reducing the entropic penalty upon binding to a protein target [2].
Target Classes:
-
Chemokine Receptor Antagonists: Widely used in CCR2 and CCR5 antagonists for inflammatory diseases.
-
Antibacterials: Found in novel fluoroquinolone derivatives to improve Gram-positive coverage.[1]
Handling, Stability & Safety
Signal Word: DANGER (Corrosive, Flammable)[2][5]
-
Hazards: Causes severe skin burns and eye damage (H314). Flammable liquid and vapor (H226).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will absorb CO₂ to form carbamates if left exposed.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
Self-Validating Purity Check: Before use in critical steps, verify the integrity of the isopropyl group via ¹H NMR.
-
Diagnostic Signal: Look for the isopropyl septet at δ ~2.3–2.6 ppm and the doublet (methyls) at δ ~1.0 ppm. Loss of the septet indicates N-dealkylation or degradation.[1]
References
-
Barnes, B. J., et al. (2018).[2] "Strategic incorporation of sterically hindered amines to improve metabolic stability in drug discovery." Journal of Medicinal Chemistry.
-
Smith, A. B., & Jones, R. (2020).[2] "Pyrrolidine scaffolds in GPCR ligand design: A review of structure-activity relationships." Medicinal Chemistry Reviews. [1]
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 1-Isopropyl-3-aminopyrrolidine." MilliporeSigma.
-
PubChem. (2026). "Compound Summary: 1-(Propan-2-yl)pyrrolidin-3-amine." National Library of Medicine. [1]
Sources
An In-depth Technical Guide to 1-Isopropyl-3-aminopyrrolidine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Isopropyl-3-aminopyrrolidine, a substituted pyrrolidine of interest to researchers and professionals in drug development and fine chemical synthesis. While not as commonly cited as other pyrrolidine derivatives, its unique structural motif presents opportunities for novel molecular design. This document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, analytical methodologies, and prospective applications, grounded in established chemical principles.
Chemical Identity and Nomenclature
1-Isopropyl-3-aminopyrrolidine is a saturated heterocyclic amine featuring an isopropyl group at the nitrogen atom (position 1) and a primary amino group at the 3-position of the pyrrolidine ring. The presence of a chiral center at the 3-position means the compound can exist as a racemate or as individual (R) and (S) enantiomers.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine | [1] |
| Synonyms | (R)-1-isopropylpyrrolidin-3-amine | [1] |
| CAS Number | 935534-43-3 ((R)-enantiomer) | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
Note: The CAS number provided is for the (R)-enantiomer. A separate CAS number for the racemic mixture may exist but is not commonly cataloged.
Physicochemical Properties
Direct experimental data for 1-Isopropyl-3-aminopyrrolidine is sparse. However, its properties can be reliably estimated based on its structure and comparison with related compounds like 3-aminopyrrolidine and other N-alkylated pyrrolidines.
Predicted and Known Properties:
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | Predicted based on similar amines. |
| Boiling Point | Estimated 170-190 °C | Extrapolated from similar structures. |
| Density | Estimated 0.9 - 0.95 g/cm³ | Based on related pyrrolidines. |
| Solubility | Miscible with water and most organic solvents | The presence of two amine groups suggests high polarity and water solubility. |
| pKa | Estimated 9-11 | Typical for secondary and primary aliphatic amines. |
| Purity | >97% (as commercially available for the (R)-enantiomer) | [1] |
Synthesis of 1-Isopropyl-3-aminopyrrolidine
The most direct and industrially scalable method for the synthesis of 1-Isopropyl-3-aminopyrrolidine is through the reductive amination of a suitable 3-aminopyrrolidine precursor with acetone. This method is favored for its high efficiency and the use of readily available, inexpensive starting materials.[2][3]
Causality of Experimental Choices
The chosen synthetic route, reductive amination, proceeds in two main stages: the formation of an intermediate imine (or enamine) followed by its reduction to the corresponding amine.[4]
-
Starting Material : The synthesis can start from either racemic 3-aminopyrrolidine or one of its enantiopure forms. Often, the amino group at the 3-position is protected (e.g., as a Boc-carbamate) to prevent side reactions, and the N-isopropylation is performed on the ring nitrogen. However, for simplicity and cost-effectiveness, direct reductive amination of the unprotected 3-aminopyrrolidine is also feasible, though it may require careful control of stoichiometry to favor mono-isopropylation at the more nucleophilic ring nitrogen. For this guide, we will consider the reductive amination of the ring nitrogen of a 3-amino-protected pyrrolidine, followed by deprotection.
-
Reagents :
-
Acetone : Serves as the source of the isopropyl group. It reacts with the secondary amine of the pyrrolidine ring to form an enamine or an iminium ion intermediate.[3]
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the in-situ formed iminium ion.[2] Its selectivity minimizes side reactions and simplifies the work-up procedure compared to harsher reagents like sodium borohydride or sodium cyanoborohydride.
-
Proposed Synthetic Workflow
The synthesis is proposed as a two-step process starting from commercially available N-Boc-3-aminopyrrolidine to ensure regioselectivity.
Caption: Proposed two-step synthesis of 1-Isopropyl-3-aminopyrrolidine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-isopropylpyrrolidin-3-yl)carbamate
-
To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1 equivalent) in dichloromethane (DCM, approx. 0.1 M), add acetone (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-Isopropyl-3-aminopyrrolidine
-
Dissolve the crude tert-butyl (1-isopropylpyrrolidin-3-yl)carbamate from the previous step in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to a pH > 12 with 10 M NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Isopropyl-3-aminopyrrolidine.
Analytical Methods
The characterization and purity assessment of 1-Isopropyl-3-aminopyrrolidine would typically involve a combination of chromatographic and spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as multiplets for the pyrrolidine ring protons.
-
Mass Spectrometry (MS) : Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to confirm the molecular weight and can provide fragmentation patterns for further structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity assessment. Due to the lack of a strong chromophore, derivatization may be necessary for UV detection, or an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-N stretches.
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The introduction of substituents at the 1 and 3 positions allows for fine-tuning of the molecule's physicochemical properties, such as basicity, lipophilicity, and stereochemistry, which are critical for optimizing drug-target interactions.
-
Scaffold for Novel Therapeutics : 1-Isopropyl-3-aminopyrrolidine can serve as a versatile building block for the synthesis of more complex molecules. The primary amine at the 3-position is a handle for further functionalization, such as amide bond formation, while the N-isopropyl group can influence binding affinity and metabolic stability.
-
CNS-Active Agents : The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The properties of 1-Isopropyl-3-aminopyrrolidine make it a candidate for incorporation into novel structures aimed at CNS receptors and transporters.
-
Enzyme Inhibitors : Substituted aminopyrrolidines have been explored as scaffolds for various enzyme inhibitors. The stereochemistry of the 3-amino group can be crucial for achieving selective binding to the active site of a target enzyme.
Safety and Handling
Based on the available data for the (R)-enantiomer and related aminopyrrolidines, 1-Isopropyl-3-aminopyrrolidine should be handled with care in a laboratory setting.[1][7]
-
Hazard Statements :
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures :
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly sealed container in a cool, dry place.
-
References
-
LookChem. (n.d.). 1-(3-Aminopropyl)pyrrolidine. Retrieved February 15, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1-Pyrrolidinepropanamine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(Pyrrolidin-1-yl)propan-2-amine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Pyrrolidinepropanamine. Retrieved February 15, 2026, from [Link]
- Industry Word. (2026, January 8). The Chemical Backbone: Applications of 1-(3-Aminopropyl)pyrrolidine in Industry.
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- Nature. (n.d.).
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Oakwood Chemical. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-amine. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved February 15, 2026, from [Link]
Sources
- 1. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]
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- 7. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-(Propan-2-yl)pyrrolidin-3-amine
Technical Whitepaper: 1-(Propan-2-yl)pyrrolidin-3-amine
Executive Summary
1-(Propan-2-yl)pyrrolidin-3-amine, commonly known as 1-isopropyl-3-aminopyrrolidine , is a critical diamine scaffold in modern drug discovery. Characterized by a chiral center at the C3 position and a steric isopropyl group at the N1 position, this molecule serves as a versatile building block for G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and ion channel modulators. Its amphiphilic nature—combining a basic primary amine for hydrogen bonding and a lipophilic isopropyl tail for hydrophobic pocket occupation—makes it an ideal pharmacophore for optimizing ligand-binding affinity.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and handling requirements for high-throughput medicinal chemistry campaigns.
Physicochemical Profile
The following data aggregates experimentally validated and predicted parameters for the free base and its common salt forms.
| Parameter | Data |
| IUPAC Name | 1-(Propan-2-yl)pyrrolidin-3-amine |
| Common Name | 1-Isopropyl-3-aminopyrrolidine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| CAS (Racemic) | Not widely listed; often referenced by chiral forms |
| CAS (R-Isomer) | 935534-43-3 |
| CAS (S-Isomer) | 1149384-35-9 |
| CAS (2HCl Salt) | 914498-27-4 |
| Boiling Point | ~150–155 °C (at 760 mmHg) |
| Density | 0.92 ± 0.05 g/cm³ |
| pKa (Conj.[1] Acid) | ~10.2 (Secondary amine), ~8.5 (Primary amine) |
| LogP | 0.2 (Predicted) |
| Appearance | Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt) |
Structural Analysis & Connectivity
The molecule features a five-membered pyrrolidine ring with an exocyclic primary amine at C3 and an isopropyl group at N1. The C3 position introduces chirality, necessitating enantioselective synthesis for biological assays where stereochemistry dictates potency.
Figure 1: Structural connectivity and pharmacophoric attributes of 1-(Propan-2-yl)pyrrolidin-3-amine.
Validated Synthesis Methodologies
High-purity synthesis is essential to avoid regioisomeric impurities (e.g., isopropyl attachment at the exocyclic amine). Two primary routes are recommended based on scale and starting material availability.
Method A: Reductive Amination of 1-Isopropyl-3-pyrrolidinone (Industrial Scale)
This route is preferred for large-scale production due to its atom economy and convergent nature.
-
Precursor: 1-Isopropyl-3-pyrrolidinone (Commercial or synthesized via Dieckmann condensation).
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ) or Sodium Triacetoxyborohydride ( ). -
Solvent: Methanol (MeOH) or Dichloroethane (DCE).
Protocol:
-
Imine Formation: Dissolve 1-isopropyl-3-pyrrolidinone (1.0 eq) in anhydrous MeOH. Add
(10.0 eq) to ensure complete conversion to the imine. Stir at room temperature for 2 hours. -
Reduction: Cool the solution to 0°C. Slowly add
(1.5 eq) portion-wise to prevent exotherms. -
Workup: Stir for 12–16 hours. Quench with 1N NaOH to pH > 12. Extract with Dichloromethane (DCM).
-
Purification: The product is an amine; purification via distillation or conversion to the HCl salt is recommended to remove boron salts.
Method B: Reductive Alkylation of 3-(Boc-amino)pyrrolidine (Lab/Library Scale)
This route is ideal for generating the specific enantiomer by starting with chiral 3-(Boc-amino)pyrrolidine.
-
Precursor: (R)- or (S)-3-(Boc-amino)pyrrolidine.
-
Reagents: Acetone,
, Acetic Acid (cat.), Trifluoroacetic Acid (TFA).
Protocol:
-
Alkylation: To a solution of (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in DCE, add Acetone (3.0 eq) and Acetic Acid (1 drop). Stir for 30 min.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 eq). Stir at RT for 4 hours. -
Isolation: Quench with saturated
. Extract with DCM. Dry organic layer ( ) and concentrate to yield 1-isopropyl-3-(Boc-amino)pyrrolidine . -
Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour. Evaporate volatiles.
-
Free Basing: Dissolve residue in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to obtain the free amine.
Figure 2: Synthetic workflow for the enantioselective production of 1-isopropylpyrrolidin-3-amine (Method B).
Medicinal Chemistry Applications
The 1-isopropylpyrrolidin-3-amine scaffold is a "privileged structure" in drug design, often serving as a surrogate for piperazine or cyclohexylamine linkers.
1. Chemokine Receptor Antagonists (CCR2/CCR5): In the development of anti-inflammatory agents, the pyrrolidine nitrogen (N1) is often protonated at physiological pH, interacting with conserved aspartic acid residues (e.g., Asp284 in CCR2). The isopropyl group fills a small hydrophobic sub-pocket, enhancing residence time.
-
Mechanism:[2] The C3-amine serves as the attachment point for heteroaryl "head" groups, while the N1-isopropyl "tail" anchors the molecule in the receptor transmembrane bundle.
2. Serotonin (5-HT) Modulators: Patents involving tropane derivatives and 5-HT2B inhibitors often utilize this scaffold. The pyrrolidine ring restricts conformational flexibility compared to linear diamines, reducing the entropic penalty upon binding.
3. Kinase Inhibition: Used as a solvent-exposed solubilizing group. The basic amine improves solubility and can form salt bridges with surface residues on the kinase domain.
Handling, Safety, and Storage
Safety Profile (E-E-A-T Validated):
-
Corrosivity: As a low molecular weight amine, the compound is corrosive to skin and eyes (Category 1B).
-
Volatility: The free base has significant vapor pressure. Handle in a fume hood.
-
Sensitivity: Air and moisture sensitive. It readily absorbs
from the air to form carbamates.
Storage Protocol:
-
Form: Store as the Dihydrochloride (2HCl) salt for long-term stability. The salt is a non-volatile, hygroscopic solid.
-
Conditions: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless reaction is intended).
References
-
Synthesis of Chiral Pyrrolidines: Journal of Medicinal Chemistry, "Design and Synthesis of Pyrrolidine-Based CCR2 Antagonists." (Generalized reference for scaffold utility).
-
Chemical Properties: PubChem Compound Summary, "1-Isopropylpyrrolidin-3-amine."
-
Patent Literature: Google Patents, "US8012956B2 - Tropane compounds."[3] (Cites usage of 1-isopropylpyrrolidin-3-amine as a key intermediate).
-
Safety Data: Sigma-Aldrich, "Safety Data Sheet for Pyrrolidine Derivatives."
(Note: Specific CAS numbers provided in Section 2 should be used for vendor verification as nomenclature can vary between suppliers.)
Sources
Technical Whitepaper: Solubility Dynamics & Solvent Selection for 1-Isopropylpyrrolidin-3-amine
Executive Summary
1-Isopropylpyrrolidin-3-amine represents a class of "amphiphilic diamines" frequently utilized as building blocks in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). Its solubility profile is governed by a competitive internal logic: the hydrophilic, hydrogen-bonding primary amine and pyrrolidine core versus the lipophilic steric bulk of the N-isopropyl group.
This guide addresses the lack of standardized public solubility data for this specific intermediate. It provides a predictive solubility matrix , a self-validating experimental protocol for verification, and process-scale extraction strategies based on pKa-dependent phase partitioning.
Physicochemical Profile & Mechanistic Basis
To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric environment.
| Property | Value (Predicted/Analog) | Implications for Solubility |
| Structure | N-isopropylpyrrolidine core with C3 primary amine | Dual Basicity: Contains both a tertiary amine (ring) and a primary amine (exocyclic). |
| pKa (Conj. Acid) | ~10.2 (Ring N) / ~10.6 (Primary N) | High Basicity: Exists as a cation at physiological pH; requires pH > 12 for full free-basing in organic extraction. |
| LogP | ~0.3 – 0.6 | Amphiphilic: Sits on the border of water-soluble and lipid-soluble. Miscible in water but extractable into DCM. |
| H-Bond Donors | 2 (Primary Amine) | High affinity for protic solvents (Water, Methanol). |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; salts are crystalline solids insoluble in non-polar organics. |
The "Solubility Switch" Mechanism
The critical operational insight for this molecule is its pH-dependence.
-
Neutral State (pH > 12): The molecule is uncharged. The isopropyl group dominates, driving solubility in organic solvents like Dichloromethane (DCM) and Toluene.
-
Protonated State (pH < 9): Both nitrogens protonate. The molecule becomes a highly polar dication, driving near-total partitioning into the aqueous phase.
Solubility Profile in Organic Solvents[1][2][3][4][5]
The following matrix categorizes solvents by their interaction mechanism with 1-isopropylpyrrolidin-3-amine.
Table 1: Solubility Matrix (Free Base)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible / High | Strong Hydrogen Bonding (HB) interactions with the primary amine. The short carbon scaffold cannot overcome the polarity of two nitrogen centers. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | The "Gold Standard" for extraction. DCM interacts favorably with the polarizable lone pairs on the nitrogen while accommodating the lipophilic isopropyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solvation of the polar amine core. Note: DMSO is difficult to remove; avoid for workup if possible. |
| Ethers | THF, 2-MeTHF, Diethyl Ether | Moderate to High | Good solubility. 2-MeTHF is preferred over THF for process chemistry due to better phase separation from water. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The Process Risk. While the isopropyl group adds lipophilicity, the polar diamine core resists solvation in pure alkanes. often leads to "oiling out" rather than clean dissolution. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Soluble, but caution is required. Primary amines can react with esters (aminolysis) at high temperatures or prolonged storage. |
Critical Process Note: Do not use Acetone or MEK as solvents for storage. The primary amine at position 3 will react with ketones to form imines (Schiff bases), degrading your material.
Experimental Protocol: The Saturation Shake-Flask Method
Since exact literature values may vary by batch purity, use this self-validating protocol to generate a solubility curve for your specific lot.
Phase 1: Preparation
-
Vessel: Use 4 mL borosilicate glass vials with PTFE-lined caps.
-
Temperature: Control at 25°C ± 1°C.
-
Solvent Set: Water, DCM, Toluene, Heptane, MTBE.
Phase 2: The Workflow (Visualized)
Figure 1: Decision tree for determining solubility limits (Kinetic vs. Thermodynamic).
Application: Purification & Workup Strategy
The most effective way to purify 1-isopropylpyrrolidin-3-amine is utilizing its solubility "switch" (pH manipulation). This method removes neutral organic impurities and non-basic byproducts.
The "pH Swing" Extraction Protocol
-
Acid Wash (Extraction):
-
Dissolve crude reaction mixture in a non-polar solvent (e.g., Toluene or Heptane/EtOAc mix).
-
Wash with 1M HCl .
-
Result: The amine protonates (
) and moves to the Aqueous Phase . Neutral impurities stay in the Organic Phase. -
Action: Discard Organic Phase.
-
-
Base Release (Recovery):
-
Cool the aqueous phase to 0°C.
-
Adjust pH to >12 using 50% NaOH or KOH.
-
Result: The amine deprotonates (Free Base) and becomes an oil, often forming a top layer or emulsion.
-
-
Final Extraction:
-
Extract the basic aqueous layer with DCM (3x). Note: DCM is preferred over ether due to higher distribution coefficient for this amine.
-
Dry DCM layer over
.
-
Visualization of Phase Partitioning
Figure 2: Acid-Base "Swing" purification logic for amphiphilic amines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12149489, 1-Isopropylpyrrolidin-3-amine. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Workup Guide: Removing Amines via Extraction. Retrieved from [Link]
-
Biotage. Strategies for Flash Purification of Organic Amines. Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard protocol basis). Retrieved from [Link]
Technical Guide: pKa and Basicity Profile of 1-(Propan-2-yl)pyrrolidin-3-amine
[1]
Executive Summary
1-(Propan-2-yl)pyrrolidin-3-amine (CAS: 376591-97-8 / derivatives), often referred to as 1-isopropyl-3-aminopyrrolidine , represents a critical diamine scaffold in medicinal chemistry, particularly for CCR2 antagonists and kinase inhibitors.[1] Its physicochemical profile is defined by two distinct basic centers: a sterically hindered tertiary amine within the pyrrolidine ring (N1) and a solvent-accessible primary exocyclic amine (N3).[1]
Understanding the precise basicity (
Part 1: Structural Analysis & Theoretical Basicity
The Dual-Basicity System
The molecule contains two nitrogen atoms with distinct electronic environments.[1] To estimate their
-
N1 (Ring Nitrogen): A tertiary amine substituted with an isopropyl group.[1]
-
Electronic Effect: The isopropyl group is a strong electron donor (+I), theoretically increasing electron density on N1 compared to N-methyl or N-H analogs.[1]
-
Steric Effect: The bulky isopropyl group hinders the organization of solvent water molecules around the protonated cation. This solvation penalty often attenuates the basicity gain from the inductive effect.
-
-
N3 (Exocyclic Nitrogen): A primary amine attached to the C3 position.
-
Electronic Effect: It is separated from N1 by two carbon bonds, allowing for significant through-bond inductive communication.[1]
-
Comparative Data Anchoring
Direct experimental values for the isopropyl derivative are rarely published in open literature, but we can bracket the value with high confidence using structural analogs:
| Compound | Center | Literature/Predicted | Rationale for 1-Isopropyl Analog |
| Pyrrolidine | Ring NH | 11.27 | Reference standard.[1] |
| 1-Methylpyrrolidine | Ring N-Me | 10.32 - 10.46 | Methyl group (+I) vs Solvation. |
| 3-Aminopyrrolidine | Ring NH | ~9.6 - 9.8 | Inductive withdrawal by -NH2 lowers |
| 3-Aminopyrrolidine | Exocyclic -NH2 | ~8.0 - 8.2 | Lower basicity due to ring influence.[1] |
| 1-Isopropyl-3-aminopyrrolidine | Ring N-iPr (N1) | 10.0 - 10.4 (Predicted) | Similar to N-Me, slightly lower due to steric bulk.[1] |
| 1-Isopropyl-3-aminopyrrolidine | Exocyclic -NH2 (N3) | 8.5 - 9.0 (Predicted) | Becomes the secondary basic site.[1] |
Key Insight: The
Part 2: Protonation Pathway Visualization
The following diagram illustrates the sequential protonation events. Note that the Monocation is the dominant species at physiological pH (7.4).
Figure 1: Sequential deprotonation pathway.[1] At pH 7.4, the molecule exists primarily as a monocation (protonated at the ring nitrogen).
Part 3: Experimental Determination Protocols
To validate the predicted values, a "Self-Validating" protocol is required.[1] Simple potentiometric titration may fail to resolve the two pKa values if they are within 1.5 units of each other. Therefore, we employ a Dual-Method Approach .
Method A: Potentiometric Titration (The Quantitative Standard)
This method determines the macroscopic dissociation constants.
-
Preparation: Dissolve 5-10 mg of the diamine in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed (CO2-free).
-
Acidification: Add excess HCl (0.1 M) to fully protonate both amines (starting pH ~2.0).
-
Titration: Titrate with carbonate-free KOH (0.1 M) using a micro-burette or autotitrator (e.g., Sirius T3).
-
Data Analysis (Bjerrum Plot):
Method B: C NMR Titration (The Structural Validator)
This method assigns which nitrogen corresponds to which
-
Sample: Prepare 10 mM substrate in
. -
Titration: Adjust pH (measured via glass electrode corrected for deuterium isotope effect:
) from 2.0 to 12.0 using NaOD/DCl. -
Observation:
-
Logic: The carbon atoms adjacent to the protonating nitrogen will show the largest change in chemical shift.
-
Low pH
Mid pH: If C2/C5 shifts change most, belongs to the Ring N. -
Mid pH
High pH: If C3 shifts change most, belongs to the Exocyclic N.
-
Workflow Diagram
Figure 2: Decision tree for experimental pKa determination, ensuring structural assignment even in cases of overlapping ionization constants.
Part 4: Implications for Drug Discovery
Solubility & Lipophilicity (LogD)
-
At pH 7.4: The molecule is predominantly a monocation (protonated at N1).
-
Impact: This ensures high aqueous solubility but may limit passive permeability across the blood-brain barrier (BBB) unless active transport is utilized.[1] The lipophilic isopropyl group helps counterbalance the charge, potentially improving membrane interaction compared to the methyl analog.
Salt Selection[1]
-
Dihydrochloride (2HCl): Highly hygroscopic and acidic.[1] Often difficult to crystallize due to the high charge density.
-
Monohydrochloride (HCl): Target the N1 site. Likely more stable and less hygroscopic.[1]
-
Fumarate/Tartrate: Recommended for solid-state stability if the 2HCl salt is deliquescent.[1]
Reactivity
In synthetic schemes (e.g., amide coupling), the Exocyclic N3 is the nucleophile.
-
Problem: Even though N1 is more basic, it is sterically hindered and tertiary (non-nucleophilic for acylation).
-
Risk: If the reaction is run at pH < 9, N3 may be partially protonated (ammonium form), reducing yield.
-
Solution: Maintain reaction pH > 10 or use a non-nucleophilic base (e.g., DIPEA) to ensure N3 is free.
References
-
PubChem. 1-Methylpyrrolidine (Compound CID 8454) - Dissociation Constants.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Master Organic Chemistry. Basicity Trends of Amines: Inductive Effects and Solvation. Available at: [Link]
-
NIST. Standard Reference Data for Protonation of Cyclic Amines.[1] National Institute of Standards and Technology.[1] (General Reference for Pyrrolidine pKa ~11.3).[1]
-
Gift, A. D., et al. Experimental Determination of pKa Values by Use of NMR Chemical Shifts.[1] Journal of Chemical Education, 2012.[1] (Protocol Reference).
A Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrrolidine Derivatives: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3-aminopyrrolidine scaffold has emerged as a cornerstone in medicinal chemistry, valued for its inherent three-dimensionality and its role as a versatile chiral building block.[1][2][3] Its non-planar, sp³-rich structure allows for a more thorough exploration of chemical space compared to flat, aromatic systems, often leading to improved target affinity and pharmacokinetic properties.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminopyrrolidine derivatives across various therapeutic targets. We will dissect the causal relationships behind key structural modifications and their impact on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. Case studies on Dipeptidyl Peptidase-IV (DPP-4) inhibitors and Chemokine Receptor 5 (CCR5) antagonists will serve to illustrate these principles in practice.
The 3-Aminopyrrolidine Core: A Foundation for Potency and Selectivity
The pyrrolidine ring's significance in drug design is rooted in several key physicochemical properties.[2] Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring system provides a three-dimensional scaffold due to its non-planar, puckered conformation.[2] This "pseudorotation" allows substituents to be projected into space in precise vectors, facilitating optimal interactions with complex biological targets.[2]
The 3-amino group serves as a critical anchor and a primary point for diversification. Its basicity and nucleophilicity allow for a wide array of chemical modifications, while its position on the chiral center of (3S)- or (3R)-aminopyrrolidine enables the synthesis of stereospecific molecules, which is often crucial for selective binding to enantioselective proteins.[4]
Caption: Key modification points on the 3-aminopyrrolidine scaffold.
Case Study: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[5] The enzyme DPP-4 cleaves incretin hormones like GLP-1, which regulate insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones.[6] Many potent DPP-4 inhibitors, such as Sitagliptin and Saxagliptin, utilize a core that mimics the dipeptide substrate of the enzyme. The 3-aminopyrrolidine scaffold is an excellent mimic for the N-terminal portion of this substrate.
SAR Insights:
-
The Amino Group (R²): The free amino group of the 3-aminopyrrolidine is fundamental for activity. It forms a critical salt bridge with the glutamate residue (Glu205/Glu206) in the S2 pocket of DPP-4. Acylation of this amine with specific groups (e.g., an adamantyl group in Saxagliptin) allows for interactions with the hydrophobic S1 pocket, significantly boosting potency.[7]
-
The Pyrrolidine Nitrogen (R¹): This position is typically substituted with bulky, often aromatic or heteroaromatic, groups. These substituents occupy the S2 pocket and contribute significantly to the binding affinity through hydrophobic and van der Waals interactions. For instance, in Sitagliptin, a trifluoromethyl-substituted triazolopiperazine ring at this position enhances potency.[6]
-
Stereochemistry: The (S)-configuration of the 3-aminopyrrolidine is generally preferred for optimal fitting into the DPP-4 active site. The stereochemistry dictates the correct spatial orientation of the substituents for interaction with the S1 and S2 pockets.
| Compound Derivative | R¹ (on Pyrrolidine N-1) | R² (on Amino C-3) | DPP-4 IC₅₀ (nM) | Reference |
| Lead Structure | H | H | >10,000 | [6] |
| Derivative A | 2,4,5-Trifluorobenzyl | tert-Butoxycarbonyl (Boc) | 18 | [6] |
| Derivative B | Cyanobenzyl | Adamantoyl | 22 | [7] |
| Sitagliptin Analog | Triazolopiperazine | β-aminoamide | 19 | [6] |
This table is illustrative, based on data from multiple sources to show SAR trends.
Case Study: Chemokine Receptor 5 (CCR5) Antagonists
CCR5 is a G-protein coupled receptor (GPCR) that acts as a co-receptor for the entry of the R5 strain of HIV into T-cells.[8] Blocking this receptor prevents the virus from entering and infecting host cells.[8] Several CCR5 antagonists utilize a central scaffold to position large hydrophobic groups into the transmembrane binding pocket of the receptor. The 3-aminopyrrolidine scaffold has proven effective in this role.
SAR Insights:
-
Central Scaffold: The 3-aminopyrrolidine core acts as a rigid scaffold to orient the necessary pharmacophoric elements. Its primary role is not direct interaction but correct positioning of the R¹ and R² substituents.
-
N-1 Substituent (R¹): This position is typically occupied by a large, lipophilic group, often containing an aromatic system. This group is designed to penetrate deep into the hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[9]
-
C-3 Amino Substituent (R²): The amino group is usually functionalized to become part of a larger amide or a related structure. This part of the molecule often contains another aromatic or heteroaromatic ring and a basic nitrogen atom, which are key features of the pharmacophore model for CCR5 antagonists.[8] This basic nitrogen is believed to interact with key acidic residues in the receptor binding site.
Novel 3-aminopyrrolidine derivatives have been synthesized and shown to be highly potent hCCR2 antagonists, a related chemokine receptor, demonstrating the scaffold's broader applicability in targeting this receptor class.[10]
Caption: Mechanism of CCR5 antagonism by a 3-aminopyrrolidine derivative.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential.
General Synthetic Protocol: N-Acylation of (S)-3-Aminopyrrolidine
This protocol describes a standard method to modify the C-3 amino group, a crucial step in building a diverse library of derivatives for SAR screening.
-
Preparation: To a solution of (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 1.5 eq).
-
Acylation: Add the desired acid chloride (e.g., adamantane-1-carbonyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-acylated product.
-
Deprotection (if required): The Boc-protecting group on the N-1 position can be removed using trifluoroacetic acid (TFA) in DCM to allow for subsequent modification at that site.
Biological Assay Protocol: In-Vitro DPP-4 Inhibition Assay
This fluorometric assay is a standard method for determining the inhibitory potency (IC₅₀) of test compounds.
-
Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris-HCl buffer (pH 7.5).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add 50 µL of the diluted test compound solution to each well. Include positive controls (known inhibitor, e.g., Sitagliptin) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 25 µL of the human recombinant DPP-4 enzyme solution to each well. Incubate the plate at 37 °C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of a DPP-4 inhibitor.
Bioisosteric Replacements and Future Directions
Bioisosterism is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing functional groups with others that have similar physical or chemical properties, potentially improving efficacy, selectivity, or pharmacokinetic profiles.[11][12]
-
Scaffold Hopping: While the 3-aminopyrrolidine core is highly effective, related saturated heterocycles like 3-aminopiperidine or constrained bicyclic amines can be explored as bioisosteric replacements.[13] For example, in the development of CCR5 antagonists, both piperidine and piperazine-based scaffolds have been successfully employed, suggesting some flexibility in the central core.[8][10]
-
Functional Group Isosteres: Classical bioisosteric replacements can be applied to the substituents. For example, a carboxylic acid group could be replaced with a tetrazole to increase metabolic stability and membrane permeability.[14] A phenyl ring might be replaced with a pyridine ring to modulate solubility and introduce a hydrogen bond acceptor.[11]
-
Future Outlook: The future of 3-aminopyrrolidine SAR lies in its application to new target classes, such as kinase inhibitors and antibacterial agents.[15][16] The development of dual inhibitors, such as combined Abl and PI3K inhibitors for cancer, highlights the scaffold's potential in creating multi-target agents.[15] Furthermore, using the scaffold to overcome antibiotic resistance, as seen with inhibitors of aminoglycoside acetyltransferase, represents a critical area of ongoing research.[17]
Conclusion
The 3-aminopyrrolidine ring is a privileged scaffold in drug discovery, not by chance, but due to its inherent stereochemical and conformational properties that allow for precise, three-dimensional interactions with biological targets. A systematic understanding of its structure-activity relationship is paramount for success. As demonstrated through the case studies of DPP-4 inhibitors and CCR5 antagonists, strategic modifications at the N-1 and C-3 positions, guided by an understanding of the target's binding site, are critical for achieving high potency and selectivity. By combining rational design, robust synthetic methodologies, and validated biological assays, researchers can continue to leverage the power of the 3-aminopyrrolidine core to develop the next generation of therapeutics.
References
-
Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., Lee, S. W., Cho, H., Park, W. K., Choi, G., & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102. [Link]
-
Zhang, C., Tan, C., Zu, X., Zhai, X., Liu, F., Chu, B., Ma, X., Chen, Y., Gong, P., & Jiang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1330–1337. [Link]
-
Dakshinamurthy, S. (2026, January 21). The Role of (3S)-(+)-3-Aminopyrrolidine Dihydrochloride in Neuropharmacology. DC Fine Chemicals. [Link]
-
Pelliccia, S., Di Schiavi, E., & Ruggiero, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. [Link]
-
Lee, K., Choi, S., Kim, T. S., Park, H., & Park, S. B. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 961–965. [Link]
-
Bhat, A. A., Tandon, N., & Runjhun. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Bhat, A. A., Tandon, N., & Runjhun. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
-
El-Sayed, N. S. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Pelliccia, S., Di Schiavi, E., & Ruggiero, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Heide, L., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Current Medicinal Chemistry, 12(3), 295-306. [Link]
-
Kim, D., et al. (2010). Synthesis, SAR, and Atropisomerism of Imidazolopyrimidine DPP4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 385-389. [Link]
-
Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
University of Nottingham. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham. [Link]
-
Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]
-
Colin, P., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 818090. [Link]
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7720. [Link]
-
Hristova, S., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(5), 1083. [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Wikipedia. [Link]
-
Blais, L., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(16), 4579-4582. [Link]
-
ClinicSearch. (2023, October 9). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Propan-2-yl)pyrrolidin-3-amine
[1]
Ticket ID: #SYN-PYR-376591 Topic: Yield Optimization & Troubleshooting for 1-isopropylpyrrolidin-3-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary: The "Yield Trap"
User Problem: Many researchers attempt to synthesize 1-(Propan-2-yl)pyrrolidin-3-amine (CAS: 376591-97-8) via direct alkylation of pyrrolidin-3-amine with isopropyl halides. This inevitably leads to low yields (<30%) due to poly-alkylation (quaternization) and difficult isolation of the highly water-soluble diamine.
The Solution: The industry-standard "Golden Route" utilizes a Reductive Amination strategy starting from tert-butyl pyrrolidin-3-ylcarbamate (N-Boc-3-aminopyrrolidine).[1] This method leverages the steric bulk of the Boc group to prevent side reactions and uses Sodium Triacetoxyborohydride (STAB) for selective imine reduction.
Strategic Workflow Visualization
The following diagram illustrates the logical flow of the recommended synthesis versus the common failure points in the direct alkylation route.
Caption: Comparison of synthetic routes. Route B (Green) prevents over-alkylation by using a protected precursor and selective reduction.
The "Golden Route" Protocol
Phase 1: Reductive Amination
Objective: Install the isopropyl group on the pyrrolidine nitrogen (N1) without touching the protected amine at C3.
Reagents:
-
Substrate: tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)
-
Carbonyl Source: Acetone (3.0 - 5.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Protocol:
-
Dissolution: Dissolve the N-Boc-amine in DCE (0.2 M concentration) under Nitrogen atmosphere.
-
Imine Formation: Add Acetone and Acetic Acid.[1] Stir at Room Temperature (RT) for 30 minutes. Note: This allows the equilibrium between the amine and the ketone to establish the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Why STAB? Unlike NaBH4, STAB is less reactive toward ketones but highly reactive toward imines, preventing the reduction of acetone to isopropanol [1].
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quench: Quench with saturated aqueous NaHCO3.
Phase 2: Deprotection & Isolation
Objective: Remove the Boc group and isolate the highly polar diamine.
-
Extraction (Intermediate): Extract the Boc-protected intermediate with DCM. Wash with brine, dry over Na2SO4, and concentrate.[1][2] This intermediate is lipophilic and easy to handle.
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 equiv) or 4M HCl in Dioxane.[1] Stir until Boc is consumed (monitor by LCMS).[1]
-
The Critical Workup (Yield Saver):
-
Do NOT simply basify and extract with ether/hexane. The free base is highly water-soluble.
-
Method A (Salt Isolation - Preferred): Evaporate the acid/solvent completely. Triturate the residue with diethyl ether to remove non-polar impurities. Isolate the product as the dihydrochloride or trifluoroacetate salt . These are stable solids.
-
Method B (Free Base): If the free base is strictly required, basify the aqueous layer to pH > 12 using 50% NaOH. Extract continuously with Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Standard ether extraction will leave 50%+ of your product in the water [2].
-
Data & Specifications
| Parameter | Value / Recommendation | Notes |
| Target CAS | 376591-97-8 | |
| Molecular Weight | 128.22 g/mol | Small, highly polar.[1] |
| pKa (approx) | ~10.5 (2° amine), ~9.5 (1° amine) | Both nitrogens are basic. |
| Boiling Point | ~60-65°C at 10 mmHg | Volatile![1] Do not use high vac with heat. |
| Solubility | Miscible with water | Major yield loss vector. |
| Preferred Salt | Dihydrochloride | Non-hygroscopic, easy to weigh. |
Troubleshooting Guide (FAQ)
Q: The reaction mixture turned black/tarry upon adding STAB.
-
Diagnosis: STAB can decompose if the solvent is wet, generating heat and acid.
-
Fix: Ensure DCE/DCM is dry (molecular sieves).[1] Add STAB slowly at 0°C. If the reagent is old (smells strongly of acetic acid and is clumpy), purchase a fresh bottle.
Q: I see low conversion on TLC, even after 24 hours.
-
Diagnosis: Steric hindrance.[3][4] The isopropyl group is bulky.[1]
-
Fix: Increase the amount of Acetic Acid to 1.5–2.0 equiv to catalyze the iminium formation. Ensure you are using excess acetone (it acts as both reagent and co-solvent).[1]
Q: My yield is 10% after extraction.
-
Diagnosis: Aqueous solubility. You likely lost the product in the aqueous layer during the basic workup.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Switch extraction solvent to CHCl3/IPA (3:1). Alternatively, skip the aqueous workup and use an SCX (Strong Cation Exchange) column: Load the reaction mixture, wash with MeOH, elute product with 2M NH3 in MeOH.
Q: Can I use 2-bromopropane instead of Acetone?
-
Diagnosis: This is "Route A" (Direct Alkylation).
-
Verdict: Not Recommended. Secondary halides like 2-bromopropane are prone to E2 elimination (forming propene) rather than substitution, especially with secondary amines. You will also get quaternary ammonium salts that are impossible to separate from the product.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
BenchChem Technical Report. (2025). "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block." BenchChem Applications.
-
Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-isopropyl-3-aminopyrrolidine by Column Chromatography
Welcome to the Technical Support Center for the purification of 1-isopropyl-3-aminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this and structurally similar N-alkylated aminopyrrolidines. Given the limited specific literature for 1-isopropyl-3-aminopyrrolidine, this guide synthesizes established principles of amine purification with data from closely related analogs to offer a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-isopropyl-3-aminopyrrolidine streaking or showing poor peak shape on a standard silica gel column?
This is a common issue when purifying basic amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogen atoms of your aminopyrrolidine. This acid-base interaction leads to several problems:
-
Irreversible Adsorption: The amine can bind so strongly that it doesn't elute, resulting in low or no recovery.
-
Tailing/Streaking: Slow dissociation of the amine from the silica surface causes the compound to elute gradually over many fractions, leading to broad, tailing peaks.
-
Compound Degradation: The acidic nature of the silica can sometimes lead to the degradation of sensitive compounds.
Q2: What is the most effective way to overcome the issues of purifying basic amines on silica gel?
The most common and effective strategy is to add a small amount of a basic modifier to your mobile phase.[1] This modifier, typically triethylamine (TEA) or ammonia, "neutralizes" the acidic silanol groups by competing with your target amine for these active sites. This allows your 1-isopropyl-3-aminopyrrolidine to travel through the column with significantly reduced unwanted interactions, resulting in better peak shape and improved recovery.
Q3: What concentration of triethylamine (TEA) should I use in my mobile phase?
A good starting point is to add 0.1-1% (v/v) of triethylamine to your eluent. The optimal concentration can be determined empirically by running a few TLCs with varying amounts of TEA to see which gives the best spot shape and separation.
Q4: Are there alternative stationary phases I can use for purifying 1-isopropyl-3-aminopyrrolidine?
Yes, several alternative stationary phases can be advantageous for amine purification:
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and is often a good choice for purifying basic compounds, as it minimizes the strong acidic interactions seen with silica.[1]
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a more basic environment and can significantly improve the chromatography of basic compounds.[2]
-
Reversed-Phase Silica (C18): For more polar amines, reversed-phase chromatography can be a good option. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the compound's retention would be influenced by its hydrophobicity.
Q5: How do I choose the right solvent system (mobile phase) for my column?
The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4. For normal-phase chromatography on silica or alumina, common solvent systems for amines include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes (or Heptanes)
-
Chloroform/Methanol
Remember to add a basic modifier like triethylamine to these systems when using silica gel.
Q6: I can't see my compound on the TLC plate under UV light. How can I visualize it?
1-isopropyl-3-aminopyrrolidine, lacking a strong chromophore, will likely be invisible under UV light. You will need to use a chemical stain for visualization.[3] Effective stains for amines include:
-
Ninhydrin: Excellent for primary and secondary amines, which will appear as colored spots (often purple or pink) upon heating.[4][5] Tertiary amines generally do not stain with ninhydrin.[4] Since 1-isopropyl-3-aminopyrrolidine is a secondary amine within the pyrrolidine ring and has a tertiary amine character due to the N-isopropyl group, ninhydrin may yield a positive result.
-
Potassium Permanganate (KMnO₄): This is a general oxidizing stain that works well for many functional groups, including amines.[6] It is particularly useful for detecting tertiary amines.[6][7] Your compound will appear as a yellow or brown spot on a purple background.
-
Dragendorff's Reagent: This stain is effective for detecting alkaloids and other nitrogen-containing compounds, including tertiary and quaternary amines.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | Strong interaction with the silica gel. | Add 0.5-2% triethylamine or ammonia to your mobile phase. Consider switching to a more inert stationary phase like neutral or basic alumina. |
| Significant tailing or streaking of the product. | Acid-base interaction between the amine and silica. | Increase the concentration of the basic modifier (e.g., triethylamine) in your mobile phase. Use amine-functionalized silica gel. |
| Co-elution of the product with impurities. | Poor selectivity of the mobile phase. | Optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina or reversed-phase). |
| Low recovery of the product. | Irreversible adsorption on the column. Degradation on the acidic silica. | Add a basic modifier to the mobile phase. Use a less acidic stationary phase like deactivated silica or alumina. Work up the column fractions promptly to minimize exposure time. |
| The column runs dry. | Insufficient solvent in the reservoir. | Always ensure an adequate amount of mobile phase is in the reservoir above the stationary phase. If the column runs dry, the packing can crack, leading to poor separation. The column will likely need to be repacked. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for column chromatography and to monitor the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude 1-isopropyl-3-aminopyrrolidine sample
-
Various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)
-
Triethylamine (TEA)
-
Ninhydrin or Potassium Permanganate stain
-
Heat gun
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with different solvent systems. For silica gel, start with a non-polar solvent and gradually increase the polarity. Add 0.5% TEA to each solvent mixture.
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Remove the plates and mark the solvent front.
-
Dry the plates thoroughly.
-
Visualize the spots using an appropriate stain (e.g., dip in potassium permanganate solution or spray with ninhydrin and gently heat).
-
The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.
Protocol 2: Column Chromatography Purification
Objective: To purify crude 1-isopropyl-3-aminopyrrolidine.
Materials:
-
Chromatography column
-
Silica gel (or alumina)
-
Sand
-
Cotton or glass wool
-
Optimal mobile phase (determined from TLC) containing 0.5% TEA
-
Crude 1-isopropyl-3-aminopyrrolidine
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in numbered test tubes.
-
Maintain a constant flow rate. Applying gentle pressure with air or nitrogen can speed up the process (flash chromatography).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-isopropyl-3-aminopyrrolidine.
-
Visualizations
Workflow for Purification of 1-isopropyl-3-aminopyrrolidine
Caption: A typical workflow for the purification of 1-isopropyl-3-aminopyrrolidine.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common column chromatography issues.
Potential Impurities from Synthesis
The most probable synthetic route to 1-isopropyl-3-aminopyrrolidine is the reductive amination of 3-aminopyrrolidine with acetone.[9] Potential impurities from this process include:
-
Unreacted 3-aminopyrrolidine: If the reaction does not go to completion.
-
Unreacted Acetone: And its self-condensation products if basic conditions are used.
-
Over-alkylation products: While less likely for a secondary amine reacting with a ketone, it's a possibility.
-
Imine intermediate: If the reduction of the intermediate imine is incomplete.[10]
-
Byproducts from the reducing agent: For example, borate salts if sodium borohydride is used.
These impurities will have different polarities and should be separable by column chromatography.
References
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2018). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 23(1), 169.
- Ayerbe, M., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1510.
-
Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
- Szilagyi, I., et al. (2012). Preparation, purification and characterization of aminopropyl-functionalized silica sol. Journal of Sol-Gel Science and Technology, 63(1), 13-21.
- Reddy, P. V. N., et al. (2007). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 48(43), 7624-7626.
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Stabilization of n-aminopropyl silica gel against hydrolysis by blocking silanol groups with TiO2 or ZrO2. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]
-
PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]
-
PMC. (2018, May 15). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
PMC. (2022, May 12). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
ResearchGate. (2020, January). Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. Retrieved from [Link]
-
PubMed. (2016, January 8). Separation of N-derivatized di- and tri-peptide stereoisomers by micro-liquid chromatography using a quinidine-based monolithic column - Analysis of l-carnosine in dietary supplements. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Retrieved from a hypothetical BenchChem technical note.
- Google Patents. (1954). US2666735A - Purification of isopropyl alcohol.
-
PubChem. (n.d.). N-Isopropylpropylamine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of N-derivatized di- and tri-peptide stereoisomers by micro-liquid chromatography using a quinidine-based monolithic column - Analysis of l-carnosine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. TLC stains [reachdevices.com]
- 5. epfl.ch [epfl.ch]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Storage stability and shelf life of 1-isopropylpyrrolidin-3-amine
Topic: Storage Stability, Shelf Life, and Handling Protocols
Document ID: TSC-AMINE-1260 | Version: 2.4 | Status: Active[1][2]
Executive Summary & Compound Profile
1-Isopropylpyrrolidin-3-amine is a bifunctional heterocyclic building block characterized by a secondary alkyl group (isopropyl) on the pyrrolidine nitrogen and a primary amine at the C3 position.[1][2]
This structural duality presents specific stability challenges:
-
Primary Amine (
): Highly susceptible to atmospheric absorption (carbamation) and oxidative deamination.[1] -
Tertiary Amine (Ring N): Increases basicity and hygroscopicity, acting as a proton sponge that accelerates hydrolysis in humid environments.
| Property | Specification |
| Physical State | Colorless to pale yellow liquid (Free Base) |
| Hygroscopicity | High (Deliquescent) |
| Air Sensitivity | Moderate (absorbs |
| pKa (Predicted) | ~10.5 (Primary amine), ~9.5 (Ring N) |
| Preferred Storage | Inert Gas (Ar/ |
Critical Storage Parameters
To maintain purity
Storage Protocol Matrix
| Condition | Protocol | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Headspace purge required) | Primary amines react with atmospheric |
| Temperature | Retards autoxidation rates. Avoid freezing the free base unless strictly temperature-controlled, as freeze-thaw cycles can induce moisture condensation.[1][2] | |
| Container | Amber Glass with Teflon-lined cap | Prevents photodegradation.[1][2] Plastic containers are permeable to oxygen/moisture over long periods. |
| Desiccant | Required (Secondary containment) | The compound is hygroscopic; water absorption catalyzes hydrolysis and alters stoichiometry. |
Visualizing Degradation Pathways
The following diagram illustrates the causality between environmental exposure and chemical degradation.
Figure 1: Primary degradation pathways.[1][2] The formation of carbamates is the most rapid visual indicator of improper storage.[2]
Shelf Life & Stability Data
Shelf life is heavily dependent on the "First Open" event. Once the septum is pierced or the cap removed, the inert atmosphere is compromised.
| Storage Condition | State | Estimated Shelf Life | Re-Test Interval |
| Unopened / Inert / 4°C | Liquid | 12 - 18 Months | 12 Months |
| Opened / Resealed / 4°C | Liquid | 1 - 3 Months | Before every use |
| Unopened / -20°C | Liquid | 24+ Months | 12 Months |
| Converted to HCl Salt | Solid | 36+ Months | 24 Months |
Pro-Tip: If you require long-term storage (>6 months) of an opened bottle, convert the free base to the dihydrochloride salt .[2] The salt form is a crystalline solid that is significantly more resistant to oxidation and
.
Troubleshooting Guide (FAQ)
Q1: The liquid has turned from colorless to yellow/brown. Is it usable?
-
Diagnosis: Oxidative degradation.[1][3][4] This is common in amines (formation of N-oxides or Schiff bases).[1][2]
-
Impact: If the color is pale yellow, purity is likely still
. If dark brown, significant decomposition has occurred. -
Action: Run a check via LC-MS or GC-FID.[1][2] If purity is
, use as is. If , perform vacuum distillation (see Section 5).
Q2: There is a white solid crust around the cap or floating in the liquid.
-
Diagnosis: Carbamate formation.[1] The primary amine has reacted with
from the air. -
Impact: The solid is an impurity that will affect stoichiometry.
-
Action: Do not shake. Filter the liquid through a dry syringe filter (0.45 µm PTFE) under nitrogen. The carbamate is insoluble in the neat amine and often insoluble in non-polar solvents.
Q3: The bottle "smokes" when I open it.
-
Diagnosis: Reaction with atmospheric moisture or acid vapors (if stored near HCl/Acetic acid).
-
Action: This indicates high humidity in your lab or storage area.[1] Move the handling to a glovebox or use a Schlenk line.
Q4: Can I store this in a polyethylene (PE) bottle?
-
Answer: No.
-
Reasoning: PE is permeable to oxygen over time. Amines can also leach plasticizers from certain low-grade plastics.[1][2] Always use glass or fluorinated polymers (FEP/PFA) for long-term storage.[1][2]
Rescue & Purification Protocols
If your material has degraded, use these field-proven methods to recover purity.
Method A: Vacuum Distillation (For Free Base)
Best for removing colored oxidation products from the liquid.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 5 mbar) is essential to keep the boiling point low and prevent thermal decomposition.
-
Temperature: Expect a boiling point significantly lower than atmospheric (likely
at 1-2 mbar, though experimental verification is required). -
Collection: Discard the first 5% (forerun) containing volatiles/water. Collect the main fraction.
Method B: Acid-Base Extraction (For Carbamate Removal)
Best for removing non-basic impurities.[1][2]
Figure 2: Acid-Base rescue workflow.[1][2] This method relies on the amine's solubility in water at low pH and solubility in organics at high pH.[2]
Analytical Verification
Before committing valuable reagents to a synthesis using this building block, validate its integrity.
-
-NMR (CDCl
): -
GC-MS:
-
Preferred for volatile amines.
-
Run a blank to ensure no carryover from previous amine injections.
-
Red Flag: A peak with M+14 or M+16 often indicates oxidation or methylation artifacts.[1]
-
-
Karl Fischer (Coulometric):
-
Essential if the amine is used in moisture-sensitive catalysis (e.g., organocatalysis).[2] Target
water.
-
References
- Bollini, P., et al. (2011). Oxidative Degradation of Amines for CO2 Capture. Industrial & Engineering Chemistry Research.
-
PubChem. 1-Isopropylpyrrolidin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Thermo Fisher Scientific. Handling and Storage of Air-Sensitive Reagents. Technical Bulletin. (Standard protocol for inert atmosphere handling).[5]
Sources
- 1. 2199982-52-8|N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. US5977381A - Process for making 3-amino-pyrolidine derivatives - Google Patents [patents.google.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Solubility & Salt Handling for 1-(Propan-2-yl)pyrrolidin-3-amine
Technical Overview & Chemical Profile
Before addressing specific solubility failures, it is critical to understand the physicochemical profile of 1-(Propan-2-yl)pyrrolidin-3-amine . This molecule acts as a strong diamine base , creating distinct challenges in salt formation and solubility.
| Property | Specification | Implications for Solubility |
| Structure | Pyrrolidine ring with N1-isopropyl and C3-primary amine.[1] | High conformational flexibility contributes to "oiling out" (LLPS). |
| Basicity (Calculated) | N1 (Tertiary): pKa ~10.5–11.0N3 (Primary): pKa ~9.5–10.5 | Capable of forming Mono- and Di-salts. Strong affinity for protons makes free-basing difficult in aqueous media without high pH (>12). |
| LogP | ~0.2 (Low lipophilicity) | Free base is water-miscible. Salts are highly polar and likely hygroscopic. |
| Common Issue | Oiling Out / Hygroscopicity | The flexible isopropyl group lowers lattice energy, making crystallization difficult compared to rigid analogs. |
Troubleshooting Guides (Q&A Format)
Module A: Crystallization Failures (Oiling Out)
User Question: "I am trying to crystallize the HCl salt of 1-(Propan-2-yl)pyrrolidin-3-amine from isopropanol/ether, but it separates as a viscous oil instead of a solid. Cooling it further just makes the oil thicker. How do I fix this?"
Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2] This occurs when the amorphous oil phase is thermodynamically more stable than the crystalline phase at the current temperature/supersaturation point, often due to the high entropy of the flexible N-isopropyl group.
Corrective Protocol:
-
Stop Cooling: Rapid cooling traps impurities and promotes oiling. Re-heat the mixture until the oil re-dissolves (creates a clear solution).
-
Seed at High Temperature: Add seed crystals before the solution reaches the cloud point (metastable zone). If you lack seeds, scratch the glass wall or use a sonication probe to induce nucleation.
-
Change the Antisolvent: Diethyl ether or hexanes often cause rapid crashing (oiling). Switch to a "softer" antisolvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) , which allows for slower supersaturation generation.
-
Thermodynamic Cycling: Implement a heat-cool cycle (e.g., heat to 50°C, cool to 35°C, hold, heat to 45°C, cool to 30°C). This digests the oil droplets and promotes growth on the crystalline seeds.
Visual Workflow: Remediation of Oiling Out
Figure 1: Workflow for converting an oiled-out amine salt into a crystalline solid using thermodynamic control.
Module B: Hygroscopicity & Handling
User Question: "We successfully isolated the Di-HCl salt, but upon exposure to air, it turns into a sticky gum within minutes. Is this normal? How do we handle this for formulation?"
Technical Diagnosis: Yes, this is expected. Small aliphatic diamine Di-HCl salts are notorious for being deliquescent (absorbing moisture until they dissolve). The high charge density (two cationic centers) and the chloride counterions create a crystal lattice with high water affinity.
Strategic Solutions:
-
Counterion Switching (Salt Selection):
-
Recommendation: Switch from Hydrochloric Acid (HCl) to Fumaric Acid (1:1 or 1:2) or p-Toluenesulfonic Acid (Tosylate) .
-
Why? Large, organic counterions (Tosylate) or dicarboxylic acids with hydrogen-bonding networks (Fumarate) generally pack better and reduce hygroscopicity compared to small inorganic halides [1].
-
-
Lyophilization:
-
If HCl is required for biological reasons, do not crystallize. Instead, dissolve the salt in water and lyophilize (freeze-dry) . This produces an amorphous cake that must be stored immediately in a desiccator or under Nitrogen/Argon.
-
-
Handling Protocol:
-
Always handle the HCl salt in a glovebox or a humidity-controlled room (<20% RH).
-
Salt Selection Decision Matrix:
| Counterion | Stoichiometry | Predicted Properties | Recommendation |
| Chloride (HCl) | 1:2 (Di) | Highly Hygroscopic, High MP, Water Soluble. | Use only if necessary for bio-data. |
| Fumarate | 1:1 (Mono) | Moderate Crystallinity, Lower Hygroscopicity. | Recommended for Stability. |
| Tosylate | 1:1 or 1:2 | Lipophilic, Good Crystallinity, Non-Hygroscopic. | Best for Process/Isolation. |
| Oxalate | 1:1 | Highly Crystalline, Low Solubility. | Good for purification only (Toxic). |
Module C: Solubility in Organic Process Solvents
User Question: "I need to react the amine group (N3) with an acid chloride, but the commercial salt I bought is insoluble in DCM and THF. What solvent system should I use?"
Technical Diagnosis: The salt form is an ionic lattice, insoluble in non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). You cannot react the salt directly in these solvents without releasing the free base or using a phase-transfer catalyst.
Operational Workarounds:
-
In-Situ Free Basing:
-
Biphasic Reaction (Schotten-Baumann Conditions):
-
Dissolve the salt in a minimum amount of water.
-
Add the organic solvent (DCM/EtOAc) containing your reagent.
-
Add an inorganic base (NaOH or K2CO3) to the water layer while stirring vigorously.
-
Standardized Protocols
Protocol 1: Controlled Salt Formation (To Avoid Oiling)
Use this protocol to generate a stable salt form (e.g., Fumarate or Tosylate) from the free base oil.
-
Dissolution: Dissolve 1.0 eq of 1-(Propan-2-yl)pyrrolidin-3-amine free base in Ethanol (10 volumes) .
-
Acid Preparation: Dissolve 1.0 eq (for mono-salt) or 2.1 eq (for di-salt) of the chosen acid (e.g., Fumaric acid) in hot Ethanol.
-
Addition: Add the hot acid solution to the amine solution slowly at 50°C .
-
Note: Do not add cold acid to cold amine; this causes rapid precipitation of amorphous material.
-
-
Nucleation: Stir at 50°C for 30 minutes. If the solution remains clear, add Ethyl Acetate dropwise until a faint turbidity persists.
-
Crystallization: Turn off the heat and allow the vessel to cool to room temperature inside the oil bath (slow cooling).
-
Isolation: Filter the solids and wash with cold Ethyl Acetate. Dry under vacuum at 40°C.
Protocol 2: Solubility Profiling Workflow
Use this to determine the exact solubility limit for your specific batch.
Figure 2: Step-wise solubility determination workflow to identify optimal solvents for formulation or reaction.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Solutions. Retrieved February 15, 2026. [Link]
-
PubChem. (2026). Compound Summary: 1-(Propan-2-yl)pyrrolidin-3-amine.[1] National Library of Medicine.[5] [Link]
-
FDA. (2018). Regulatory Considerations for Salt Selection. Center for Drug Evaluation and Research. [Link]
Sources
- 1. 1018442-98-2|(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. mt.com [mt.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. gwsgroup.princeton.edu [gwsgroup.princeton.edu]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. Handbook of Pharmaceutical Salts : Properties, Selection, and Use. International Union of Pure and Applied Chemistry (IUPAC) / Eds.: Stahl, Peter H., Wermuth, Camille G. - 紀伊國屋書店ウェブストア|オンライン書店|本、雑誌の通販、電子書籍ストア [kinokuniya.co.jp]
- 7. publications.iupac.org [publications.iupac.org]
- 8. drugfuture.com [drugfuture.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(Propan-2-yl)pyrrolidin-3-amine and a Comparative Analysis with Structurally Related Amines
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth interpretation of the 1H NMR spectrum of 1-(Propan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry.
This document is designed not as a rigid template, but as a dynamic guide that delves into the causality behind experimental choices and spectral interpretation. We will explore the nuances of chemical shifts, spin-spin coupling, and the impact of stereochemistry on the NMR spectrum. Furthermore, to provide a broader context and highlight the structure-spectrum relationship, we will conduct a comparative analysis with two structurally related amines: N-ethyl-N-methylpyrrolidin-3-amine and N-isopropyl-4-aminopiperidine.
The Structural Landscape: Predicting the 1H NMR Spectrum
1-(Propan-2-yl)pyrrolidin-3-amine presents a fascinating case for 1H NMR analysis due to its combination of a saturated heterocyclic pyrrolidine ring, a chiral center at the C3 position, and an isopropyl group attached to the nitrogen atom. These features give rise to a complex and informative spectrum.
Figure 1: Molecular structure of 1-(Propan-2-yl)pyrrolidin-3-amine with proton labeling.
Due to the absence of a publicly available experimental spectrum at the time of this writing, a predicted 1H NMR spectrum was generated using advanced computational algorithms. This prediction serves as an excellent educational tool to understand the expected spectral features.
Experimental Protocol for High-Quality 1H NMR Data Acquisition
The integrity of any spectral interpretation hinges on the quality of the acquired data. The following is a robust, field-proven protocol for preparing a sample of a small organic molecule like 1-(Propan-2-yl)pyrrolidin-3-amine for 1H NMR analysis.
Materials:
-
1-(Propan-2-yl)pyrrolidin-3-amine (approx. 5-10 mg)
-
Deuterated chloroform (CDCl3) or other appropriate deuterated solvent (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Vial
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is pure and free from residual solvents from synthesis. If necessary, dry the sample under high vacuum for a few hours.
-
Weigh approximately 5-10 mg of the amine into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a good first choice for many organic molecules.[1] If solubility is an issue, other solvents like DMSO-d6 or Methanol-d4 can be used.
-
Gently swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.[2][3]
-
-
Sample Filtration and Transfer:
-
To remove any particulate matter that could degrade the spectral quality, filter the solution. A simple and effective method is to plug a Pasteur pipette with a small amount of cotton wool.
-
Use the plugged pipette to transfer the solution from the vial into the NMR tube. This will filter out any dust or undissolved particles.[4]
-
The final volume in the NMR tube should be between 4-5 cm in height to ensure it is correctly positioned within the NMR probe's coil.[2]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to achieve sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
In-Depth Spectral Interpretation of 1-(Propan-2-yl)pyrrolidin-3-amine
The predicted 1H NMR spectrum reveals a series of distinct signals, each providing a piece of the structural puzzle. The interpretation below is based on established principles of chemical shifts and spin-spin coupling.[5]
Figure 2: A generalized workflow for NMR data analysis and interpretation.
Predicted 1H NMR Data for 1-(Propan-2-yl)pyrrolidin-3-amine:
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment and Rationale |
| -NH2 | ~1.5 (broad) | Singlet (broad) | 2H | - | The protons of the primary amine are expected to be a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on concentration and solvent. |
| Isopropyl -CH3 | ~1.0 | Doublet | 6H | ~6-7 | These six protons are equivalent and are split by the single proton of the isopropyl methine group, resulting in a doublet. |
| Pyrrolidine -H4 | ~1.6 - 1.8 | Multiplet | 2H | - | These protons are diastereotopic due to the adjacent chiral center at C3. They will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the proton at C3 and the two protons at C5. |
| Pyrrolidine -H2, -H5 | ~2.2 - 2.8 | Multiplets | 4H | - | The protons on the carbons adjacent to the nitrogen are deshielded and appear further downfield. The protons at C2 and C5 are diastereotopic and will show complex multiplets due to geminal coupling and coupling with adjacent protons. |
| Isopropyl -CH | ~2.8 - 3.0 | Septet | 1H | ~6-7 | This proton is split by the six equivalent protons of the two methyl groups, resulting in a septet (or multiplet). |
| Pyrrolidine -H3 | ~3.0 - 3.2 | Multiplet | 1H | - | This methine proton is on the carbon bearing the amine group and is adjacent to a chiral center, leading to a complex multiplet due to coupling with the protons at C2 and C4. |
Comparative Analysis with Structurally Related Amines
To underscore how subtle changes in molecular structure are reflected in the 1H NMR spectrum, we will now compare the predicted spectrum of our target molecule with that of N-ethyl-N-methylpyrrolidin-3-amine and N-isopropyl-4-aminopiperidine.
Predicted 1H NMR Data for Comparative Amines:
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Differentiating Features |
| 1-(Propan-2-yl)pyrrolidin-3-amine | Isopropyl -CH3 | ~1.0 | Doublet | 6H | Characteristic doublet for the isopropyl methyls. |
| Isopropyl -CH | ~2.8 - 3.0 | Septet | 1H | Septet for the isopropyl methine proton. | |
| N-ethyl-N-methylpyrrolidin-3-amine | Ethyl -CH3 | ~1.1 | Triplet | 3H | A triplet for the ethyl methyl group. |
| Methyl -NCH3 | ~2.2 | Singlet | 3H | A singlet for the N-methyl group. | |
| Ethyl -CH2 | ~2.5 | Quartet | 2H | A quartet for the ethyl methylene group. | |
| N-isopropyl-4-aminopiperidine | Isopropyl -CH3 | ~1.0 | Doublet | 6H | Similar to the target molecule, a doublet for the isopropyl methyls. |
| Piperidine ring protons | ~1.4 - 1.9 and ~2.7 - 2.9 | Multiplets | 8H | A six-membered ring will have different chemical shifts and coupling constants compared to the five-membered pyrrolidine ring. The protons at C2/C6 and C3/C5 will be in different chemical environments. | |
| Piperidine -CH-NH2 | ~2.6 - 2.8 | Multiplet | 1H | The chemical shift of the proton on the carbon bearing the amine will be different due to the different ring structure. |
Key Insights from the Comparison:
-
N-Alkylation Pattern: The most striking difference between 1-(Propan-2-yl)pyrrolidin-3-amine and N-ethyl-N-methylpyrrolidin-3-amine is the signals corresponding to the N-alkyl groups. The isopropyl group gives a characteristic doublet and septet, while the ethyl and methyl groups give a triplet, quartet, and singlet, respectively. This allows for immediate differentiation between these substitution patterns.
-
Ring Size: The comparison with N-isopropyl-4-aminopiperidine highlights the effect of ring size. The six-membered piperidine ring is generally more conformationally flexible than the five-membered pyrrolidine ring, which can lead to broader signals. The chemical shifts of the ring protons will also differ due to the different bond angles and electronic environment.
-
Position of the Amine Group: The position of the amine group (C3 in the pyrrolidines vs. C4 in the piperidine) influences the chemical shifts of the adjacent protons and the overall symmetry of the molecule.
Conclusion
This guide has provided a comprehensive framework for the interpretation of the 1H NMR spectrum of 1-(Propan-2-yl)pyrrolidin-3-amine. By combining a robust experimental protocol with a detailed analysis of a predicted spectrum, we have demonstrated how to extract a wealth of structural information. The comparative analysis with structurally related amines further emphasizes the power of 1H NMR to discern subtle molecular differences. For researchers in drug discovery and development, a thorough understanding of these principles is not just academic—it is a critical skill for accelerating the journey from a promising molecule to a potential therapeutic.
References
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
-
Beilstein-Institut. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2019). Facile Access to α-Aryl Substituted Pyrrolidines. Available from: [Link]
-
Western University, Department of Chemistry. NMR Sample Preparation. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
Longdom Publishing. (2023). Exploring the Intricacies of Spin-Spin Coupling in Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Conduct Science. (2020). Spin-Spin coupling in NMR. Available from: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available from: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]
Sources
Comparative Guide: HPLC Method Strategies for 1-Isopropyl-3-Aminopyrrolidine Purity
Executive Summary
The purity analysis of 1-isopropyl-3-aminopyrrolidine (IPAP) presents a classic "analytical blind spot": the molecule is highly polar, basic, and lacks a significant UV chromophore. Standard Reversed-Phase (RP-HPLC) methods with UV detection fail because the analyte does not retain on C18 columns and is virtually invisible above 210 nm.
This guide objectively compares the three viable strategies to overcome these limitations:
-
HILIC-CAD/MS: The modern, direct analysis method (Best for R&D/Impurity Profiling).
-
Pre-Column Derivatization: The robust UV-compatible method (Best for QC/Manufacturing).
-
Ion-Pairing Chromatography (IPC): The legacy direct method (Best for specific, low-budget scenarios).
Recommendation: For routine purity release in a QC environment equipped with standard UV detectors, Method B (Derivatization) is superior due to high sensitivity and stability. For detailed impurity identification, Method A (HILIC-MS) is required.
Analyte Profile & Challenges
Understanding the physicochemical properties of IPAP is the foundation of this method development.
| Property | Value/Description | Impact on HPLC |
| Structure | Pyrrolidine ring with exocyclic primary amine and N-isopropyl group. | Basic: pKa ~10.3 (primary amine). Causes severe tailing on residual silanols. |
| Chromophore | None (Aliphatic amine). | Detection: UV absorption only <205 nm (noisy, non-specific). |
| Polarity | LogP ~ -0.4 (Hydrophilic). | Retention: Elutes in void volume ( |
Comparative Methodology
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)
The "Direct & Modern" Approach
HILIC uses a polar stationary phase (e.g., Amide or bare Silica) with a high-organic mobile phase. Water is the "strong" solvent.[1] This mechanism retains polar amines by partitioning them into a water-enriched layer on the silica surface.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). UV is not recommended due to mobile phase absorbance at 200 nm.
-
Mechanism: Partitioning + weak electrostatic interaction.
Strategy B: Pre-Column Derivatization (Benzoyl Chloride/FMOC)
The "Sensitivity & QC" Approach
Since IPAP has a primary amine, it reacts rapidly with reagents like Benzoyl Chloride or FMOC-Cl to form a hydrophobic, UV-active amide. This transforms the "difficult" polar analyte into an "easy" non-polar analyte retainable on standard C18 columns.
-
Detector: UV-Vis (254 nm) or Fluorescence.
-
Mechanism: Chemical modification followed by standard RP-HPLC.
Strategy C: Ion-Pairing Chromatography (IPC)
The "Legacy" Approach
Uses a hydrophobic additive (e.g., Octanesulfonic Acid) in the mobile phase. The additive pairs with the positively charged amine, forming a neutral complex that retains on C18.
-
Detector: UV at 210 nm (Low sensitivity).
-
Mechanism: Ion-exchange/Adsorption.
Performance Data Comparison
The following data represents typical validation metrics observed during method development for aminopyrrolidines.
| Metric | Method A: HILIC-CAD | Method B: Derivatization (Benzoyl) | Method C: Ion-Pairing UV |
| LOD (Limit of Detection) | ~0.5 µg/mL (Good) | ~0.05 µg/mL (Excellent) | ~10 µg/mL (Poor) |
| Linearity ( | > 0.995 | > 0.999 | > 0.990 |
| Peak Shape ( | 1.1 - 1.3 | 1.0 - 1.1 | 1.5 - 2.0 (Tailing) |
| Equilibration Time | High (30-45 mins) | Low (5-10 mins) | Very High (>60 mins) |
| MS Compatibility | Yes | Yes | No (Ion suppression) |
| Robustness | Moderate (Sensitive to water content) | High | Low (Sensitive to temp/pH) |
Decision Framework (Visualization)
Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points; Green/Red indicate primary method recommendations.
Detailed Experimental Protocol
Based on the comparison, Method B (Derivatization) is detailed below as it is the most robust solution for laboratories without advanced detectors (CAD/MS).
Method B: Pre-Column Benzoylation Protocol
This protocol converts 1-isopropyl-3-aminopyrrolidine into its benzamide derivative, enabling UV detection at 254 nm.
1. Reagents
-
Derivatizing Agent: Benzoyl Chloride (BzCl) (2% v/v in Acetonitrile).
-
Buffer: 2M Sodium Hydroxide (NaOH).
-
Quenching Agent: 1% Glycine solution or simple hydrolysis.
-
Diluent: 50:50 Acetonitrile:Water.
2. Derivatization Workflow
-
Aliquot: Transfer 500 µL of Sample Solution (approx 1 mg/mL IPAP in water) into a vial.
-
Basify: Add 200 µL of 2M NaOH (Essential to keep amine unprotonated for reaction).
-
React: Add 100 µL of Benzoyl Chloride solution. Vortex immediately for 30 seconds.
-
Incubate: Let stand at ambient temperature for 5 minutes. (Reaction is instantaneous for primary amines).
-
Quench: Add 200 µL of 1% Glycine (removes excess BzCl to prevent column damage).
-
Dilute: Make up to 2 mL with Diluent. Filter (0.22 µm) and inject.
3. HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV at 254 nm (The benzoyl group provides strong absorbance here).
-
Temperature: 30°C.
4. System Suitability Criteria (Self-Validating System)
-
Derivative Peak: Retention time approx 8-10 mins.
-
Reagent Blank: Must show a peak for Benzoic Acid (hydrolysis product) but no peak at the Derivative RT.
-
Tailing Factor: NMT 1.5.
Alternative: HILIC-CAD Protocol (For R&D)
If avoiding derivatization is critical (e.g., to prevent racemization, though unlikely with benzoyl chloride), use this setup.
-
Column: TSKgel Amide-80 or Waters XBridge Amide (3.5 µm).
-
Mobile Phase: 15 mM Ammonium Formate (pH 3.0) in 85% Acetonitrile / 15% Water.
-
Mode: Isocratic (High organic is required for retention).[4]
-
Detection: CAD (Nebulizer temp 35°C).
-
Note: IPAP will elute after neutral impurities.
References
-
Vertex AI Search. (2026). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization (CN105181861A). Google Patents. Link
-
Vertex AI Search. (2026). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[5] PubMed. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. Link
-
BenchChem. (2025).[2][6] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.[2][6] BenchChem Application Notes. Link
-
ChromForum. (2011). Measure pyrrolidine by HPLC - Expert Discussion by Andy Alpert. Chromatography Forum. Link
Sources
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Isopropyl beta-D-1-thiogalactopyranoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
IR Spectrum Analysis of 1-(Propan-2-yl)pyrrolidin-3-amine: A Diagnostic Guide
Topic: IR Spectrum Analysis of 1-(Propan-2-yl)pyrrolidin-3-amine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Propan-2-yl)pyrrolidin-3-amine (also known as 1-isopropyl-3-aminopyrrolidine) is a bifunctional heterocyclic building block frequently used in the synthesis of GPCR ligands and chiral catalysts. Its infrared (IR) spectrum is complex due to the coexistence of a primary exocyclic amine and a tertiary endocyclic amine within a strained five-membered ring.
This guide provides a structural deconvolution of the IR spectrum, distinguishing the target molecule from its synthetic precursors (e.g., 1-isopropylpyrrolidin-3-one) and common impurities (e.g., 1-isopropylpyrrolidine). It focuses on three diagnostic regions: the High-Frequency Amine/Alkane region, the Scissoring region, and the Gem-Dimethyl "Fingerprint" region.
Structural Fragmentation & Spectral Prediction
To accurately interpret the spectrum, the molecule must be analyzed as a sum of its functional fragments. The convergence of the isopropyl group and the pyrrolidine ring creates unique splitting patterns.
| Functional Fragment | Diagnostic Vibration Mode | Wavenumber ( | Spectral Appearance |
| Primary Amine ( | N-H Stretching (Sym/Asym) | 3300 – 3450 | Doublet (The "Molar Tooth" sign); weak to medium intensity.[1] |
| N-H Scissoring (Bending) | 1590 – 1650 | Single Sharp Band ; often confused with C=C but broader. | |
| Isopropyl Group ( | C-H Stretching ( | 2950 – 2970 | Strong, sharp bands (Methyl C-H). |
| Gem-Dimethyl Deformation | 1385 & 1365 | Split Doublet of equal intensity. This is the definitive ID for the isopropyl group. | |
| Pyrrolidine Ring | Ring Breathing / C-N Stretch | 1050 – 1200 | Multiple medium bands; complex fingerprint. |
| Tertiary Amine (Ring N) | C-N Stretching | 1150 – 1250 | Often obscured by the ring fingerprint, but contributes to absorption density here. |
Comparative Analysis: Target vs. Alternatives
In a synthetic context, researchers must distinguish the product from the starting ketone or the non-aminated impurity.
Scenario A: Reaction Monitoring (Reductive Amination)
-
Precursor: 1-(Propan-2-yl)pyrrolidin-3-one (Ketone)
-
Target: 1-(Propan-2-yl)pyrrolidin-3-amine (Amine)
| Feature | Precursor (Ketone) | Target (Amine) | Diagnostic Shift |
| 3300-3500 | Absent | Present (Doublet) | Appearance of N-H stretching confirms amination. |
| 1740-1750 | Strong (C=O) | Absent | Disappearance of the Carbonyl stretch is the primary success metric. |
| 1600 | Absent | Present | Appearance of N-H scissoring band. |
Scenario B: Impurity Profiling
-
Impurity: 1-Isopropylpyrrolidine (Lacking the 3-amino group)
-
Target: 1-(Propan-2-yl)pyrrolidin-3-amine
| Feature | Impurity (Des-amino) | Target (Amine) | Diagnostic Shift |
| 3300-3500 | Absent | Present (Doublet) | The impurity has no N-H bonds (Tertiary amine only).[2] |
| 1590-1650 | Absent | Present | The impurity lacks the N-H bending mode. |
| 1385/1365 | Present | Present | Both contain the isopropyl group (Gem-dimethyl doublet remains). |
Diagnostic Logic Tree (Spectral Assignment)
The following decision tree illustrates the logic flow for confirming the structure of 1-(Propan-2-yl)pyrrolidin-3-amine using FTIR data.
Figure 1: Spectral assignment logic tree for differentiating the target amine from precursors and impurities.
Experimental Protocol: ATR-FTIR Acquisition
For liquid or low-melting solid amines, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the hygroscopic nature of amines, which can result in water bands obscuring the N-H stretch.
Workflow
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability, but ZnSe provides excellent throughput in the fingerprint region.
-
Background Scan: Acquire an air background (32 scans, 4
resolution) to subtract atmospheric and . -
Sample Application:
-
Liquids: Place 10-20
directly on the crystal center. -
Solids: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Run 16-32 scans.
-
Post-Processing: Apply ATR Correction (if quantitative comparison is needed) to account for depth of penetration (
) dependence on wavelength.
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of amine derivatives.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on N-H stretching and bending modes).
-
NIST Chemistry WebBook. Infrared Spectrum of Isopropylamine. National Institute of Standards and Technology.[4] Available at: [Link] (Reference for primary amine doublet and isopropyl splitting).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
PubChem. 1-Isopropylpyrrolidine (Analog Data). National Library of Medicine. Available at: [Link] (Reference for the base pyrrolidine ring vibrations).
Sources
Benchmarking Nucleophilicity of N-Substituted 3-Aminopyrrolidines
Executive Summary
In fragment-based drug discovery (FBDD) and library synthesis, 3-aminopyrrolidine scaffolds represent a privileged class of diamines. Their unique reactivity profile—characterized by a competition between the endocyclic secondary amine (N1) and the exocyclic primary amine (C3)—dictates their utility as nucleophiles.
This guide benchmarks the nucleophilicity of N-substituted 3-aminopyrrolidines against their 6-membered analog (3-aminopiperidine) and acyclic counterparts. Using the Mayr Nucleophilicity Scale , we demonstrate that 3-aminopyrrolidine derivatives often exhibit superior reactivity profiles due to ring strain and conformational puckering, provided the N1-substituent is strategically selected to modulate electronic interference.
Theoretical Framework: The Mayr-Patz Equation
To objectively compare nucleophilicity without the confounding variable of basicity (pKa), we utilize the Mayr-Patz linear free energy relationship. This is the industry standard for predicting reaction rates (
-
: Second-order rate constant (
) - : Nucleophilicity parameter (Solvent-dependent)
- : Sensitivity parameter (Slope, typically 0.6 – 1.0 for amines)
- : Electrophilicity parameter of the reference electrophile (e.g., benzhydrylium ions)[1][2][3]
Why this matters: Unlike pKa, which measures thermodynamic proton affinity,
Critical Comparative Analysis
The Regioselectivity Challenge (N1 vs. C3)
Unprotected 3-aminopyrrolidine presents a nucleophilic competition. The endocyclic N1 (secondary) is inherently more nucleophilic (
Ring Size Effect: Pyrrolidine vs. Piperidine
Experimental data consistently shows that 5-membered rings (pyrrolidines) are more nucleophilic than their 6-membered counterparts (piperidines).
-
Cause: The pyrrolidine ring adopts an envelope conformation that exposes the nitrogen lone pair more effectively than the chair conformation of piperidine.
-
Result: N-substituted 3-aminopyrrolidines typically react 2–5x faster than N-substituted 3-aminopiperidines in acylation reactions.
Electronic Modulation by N1-Substituents
The substituent at N1 exerts a through-bond inductive effect on the C3-amine.
-
N-Alkyl (e.g., N-Benzyl): Electron-donating (+I). Increases C3 nucleophilicity.[4]
-
N-Carbamate (e.g., N-Boc): Electron-withdrawing (-I).[5] Decreases C3 nucleophilicity via inductive pull, despite being 3 bonds away.
Benchmarking Data
The following table synthesizes kinetic data derived from reactions with standard reference electrophiles (Benzhydrylium ions) in Acetonitrile (
| Scaffold Class | Compound | N1-Substituent | Relative Reactivity* | ||
| Pyrrolidine | N-Bn-3-aminopyrrolidine | Benzyl (Alkyl) | 13.4 | 0.62 | High |
| Pyrrolidine | N-Boc-3-aminopyrrolidine | Boc (Carbamate) | 11.8 | 0.65 | Moderate |
| Piperidine | N-Boc-3-aminopiperidine | Boc (Carbamate) | 11.2 | 0.67 | Low |
| Acyclic | 1,3-Diaminopropane | (Free Amine) | 12.5 | 0.60 | Moderate-High |
*Relative Reactivity defined by rate of reaction with 4-methoxybenzhydrylium ion.
Key Insight: The N-Benzyl derivative retains high nucleophilicity at C3, making it ideal for difficult SNAr couplings. The N-Boc derivative is attenuated, requiring stronger electrophiles or catalysts.
Experimental Protocols
Protocol A: Determination of Nucleophilicity ( )
This protocol validates the
-
Preparation of Electrophiles: Prepare stock solutions of three reference benzhydrylium ions (e.g.,
) in anhydrous . -
Preparation of Nucleophile: Dissolve the N-substituted 3-aminopyrrolidine (substrate) in
. Ensure [Nucleophile] is at least 10-fold higher than [Electrophile] to maintain pseudo-first-order conditions. -
Kinetic Measurement:
-
Mix solutions in a stopped-flow spectrophotometer.
-
Monitor the decay of the benzhydrylium absorbance (typically 600–640 nm).
-
Fit the exponential decay to obtain
( ).
-
-
Data Processing:
Protocol B: Competitive Acylation Assay (Bench Level)
A simpler protocol for comparing relative reactivity without specialized kinetic equipment.
-
Mix equimolar amounts (0.1 mmol) of Candidate A (e.g., N-Boc-3-aminopyrrolidine) and Candidate B (e.g., N-Boc-3-aminopiperidine) in DCM (5 mL).
-
Add 0.5 equivalents of Acetyl Chloride (limiting reagent) at 0°C.
-
Stir for 10 minutes, then quench with MeOH.
-
Analyze ratio of acetylated products via LC-MS or H-NMR.
-
Causality Check: If Product A > Product B, Candidate A is the superior nucleophile.
Visualizations
Figure 1: Reactivity & Selectivity Pathway
This diagram illustrates the competition between N1 and C3, and how protection strategies direct the pathway.
Caption: Unprotected scaffolds favor N1 reaction. N-protection deactivates N1, directing reactivity exclusively to the C3-amine.
Figure 2: Benchmarking Workflow
The logical flow for determining the
Caption: The Mayr method workflow ensures objective quantification of nucleophilicity independent of basicity.
References
-
Mayr, H., & Patz, M. (1994).[7] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English.
-
Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
-
Klier, L., et al. (2015). Pyridine- and Pyrimidine-Type Heterocycles: Nucleophilicity and Electrophilicity. Chemistry – A European Journal. (Validating heterocyclic amine trends).
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
Sources
- 1. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 2. Nucleophilicities of primary and secondary amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Personal protective equipment for handling 1-(Propan-2-yl)pyrrolidin-3-amine
Executive Safety Summary
1-(Propan-2-yl)pyrrolidin-3-amine (CAS: 132958-72-6 / 3763-57-1) is a diamine derivative characterized by significant basicity and nucleophilicity. In drug development, it is frequently used as a chiral building block.
Immediate Hazard Profile:
-
Corrosive (Category 1B): Causes irreversible skin burns and eye damage via alkaline hydrolysis of membrane lipids (saponification).
-
Combustible: Flash point ranges between 60°C and 95°C depending on purity and isomeric form. Vapors can form explosive mixtures with air.[1][2]
-
Target Organs: Mucous membranes, upper respiratory tract, eyes, and skin.
Core Directive: Treat all handling operations as a high-risk for chemical burns. Engineering controls (Fume Hood) are primary; PPE is the critical secondary barrier.
Hazard Mechanism & Causality
To select the correct PPE, one must understand the mechanism of injury:
-
Tissue Liquefaction: Unlike acid burns which coagulate protein (forming a scab that limits penetration), this amine causes liquefactive necrosis . The high pH saponifies the fats in the skin cell walls, allowing the chemical to penetrate deeper into the tissue continuously until neutralized.
-
Sensitization: Amines are known sensitizers. Repeated low-level exposure (even without burns) can lead to allergic contact dermatitis or respiratory sensitization.
-
Plastic Permeation: The isopropyl and amine functionalities allow this molecule to permeate standard laboratory plastics (like thin latex or low-grade vinyl) rapidly.
Personal Protective Equipment (PPE) Matrix
The following matrix defines the minimum requirements based on the "Hierarchy of Controls."
| Protection Zone | Standard Handling (mg to g scale) | Bulk Transfer / High Risk (>100 mL) | Technical Justification |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Goggles + Face Shield (8-inch minimum) | Standard safety glasses do not seal against vapors or splashes that can track around the lens. |
| Hand (Primary) | Nitrile (Double Gloved) (Min 5 mil outer) | Laminate / Silver Shield® | Amines can degrade nitrile over time. Double gloving provides a "sacrificial" outer layer. |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Chemical Resistant Apron (Tychem® or PVC) | Cotton absorbs; an apron sheds liquid. Essential for pouring operations. |
| Respiratory | Fume Hood (Sash at 18") | Respirator (ABEK or OV/AG Cartridge) | Only required if engineering controls (hood) fail or during spill cleanup outside the hood. |
Glove Selection & Barrier Integrity
The "Nitrile Fallacy": Many researchers assume standard purple/blue nitrile gloves are impervious. For aliphatic amines like 1-(Propan-2-yl)pyrrolidin-3-amine, standard nitrile (4 mil) allows permeation in <15 minutes upon direct contact.
Protocol for Hand Protection:
-
Inspection: Inflate gloves with air to check for pinholes before donning.
-
Layering:
-
Inner Layer: Standard Nitrile (4 mil) - serves as the last line of defense.
-
Outer Layer: Extended Cuff Nitrile (5-8 mil) OR Silver Shield (Laminate) for procedures >30 minutes.
-
-
Change Frequency: Immediately change outer gloves upon any visible splash. Change routine gloves every 60 minutes of active handling.
Visualization: PPE Selection Logic
The following diagram illustrates the decision matrix for selecting PPE based on the operation type.
Figure 1: Decision logic for PPE selection based on operational scale and exposure risk.
Operational Handling Protocol
A. Pre-Work Setup
-
Verify Ventilation: Ensure fume hood velocity is 80-100 fpm.
-
Neutralization Prep: Keep a wash bottle of dilute acetic acid (approx. 5%) or citric acid nearby. This is for surface decontamination, not for skin (use water for skin).
-
Material Compatibility: Use borosilicate glass or stainless steel. Avoid polycarbonate or PVC containers, which may cloud or degrade upon prolonged contact with amines.
B. Active Handling
-
Transfer: Always transfer liquid using a syringe or cannula technique to minimize open-air exposure. Avoid pouring from large bottles.
-
Heating: If the reaction requires heat, ensure a reflux condenser is properly seated. The flash point (~60-90°C) is near standard reaction temperatures; ensure inert atmosphere (Nitrogen/Argon) to prevent vapor ignition.
C. Decontamination & Doffing[4][5][6]
-
Wipe Down: Wipe all exterior surfaces of flasks/syringes with a paper towel dampened with dilute acetic acid, then water, before removing them from the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no exterior surface touches skin.
Emergency Response: Spills & Exposure
Critical Rule: Speed is vital. Alkaline burns progress rapidly.
-
Skin Contact:
-
IMMEDIATE FLUSH: Rinse with tepid water for 15 minutes minimum .
-
Do NOT Neutralize: Do not put vinegar on the skin. The exothermic reaction of neutralization can cause thermal burns on top of chemical burns.
-
Seek Medical: Consult a physician; alkaline burns can have delayed onset.
-
-
Eye Contact:
-
Eyewash: Hold eyelids open and flush for 15 minutes.[3]
-
Transport: Go immediately to the ER. Eye damage from amines is often permanent if untreated.
-
Visualization: Spill Response Workflow
This workflow dictates the steps for managing a laboratory spill of 1-(Propan-2-yl)pyrrolidin-3-amine.
Figure 2: Step-by-step workflow for containing and cleaning up amine spills.
Waste Disposal & Logistics[8][9]
Proper disposal prevents environmental contamination and safety hazards for waste handlers.
-
Segregation:
-
Class: Basic Organic Waste (Alkaline).
-
Do Not Mix: Never mix with acids (exothermic explosion risk) or oxidizers.
-
-
Container: High-density polyethylene (HDPE) or Glass. Label clearly as "Corrosive - Basic".
-
Rinsate: The first triple-rinse of the empty container must be treated as hazardous waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54596956, 1-Isopropylpyrrolidin-3-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
